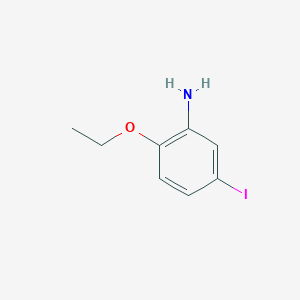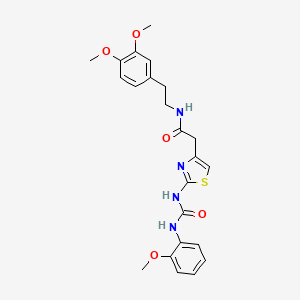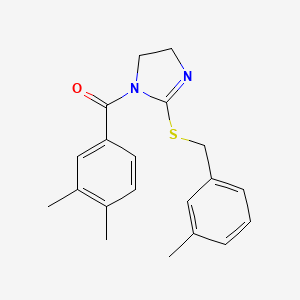
1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-sulfonyl-1,2,3-triazoles has been explored through various methods. One approach involves the generation of sulfamoyl azides from secondary amines using a novel sulfonyl azide transfer agent, followed by a reaction with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles . Another efficient room-temperature method for synthesizing these compounds utilizes in situ generated copper(I) acetylides and sulfonyl azides, with the CuTC catalyst facilitating the reaction under both nonbasic anhydrous and aqueous conditions to yield the desired products in good yields .
Molecular Structure Analysis
1-Sulfonyl-1,2,3-triazoles serve as stable precursors to Rh-azavinyl carbenes and can form carbene complexes with other metals. These intermediates are versatile in their reactivity, allowing for the introduction of a nitrogen atom into various heterocycles, which are significant in synthetic and medicinal chemistry. The molecular structure of these compounds is such that they can react with carbonyl groups to produce ylides, which typically engage in 1,3-dipolar cycloadditions to form complex structures .
Chemical Reactions Analysis
The reactivity of 1,2,3-triazoles towards sulfonyl chlorides has been studied, revealing that mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles can be formed. The regioselectivity of these reactions can be influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride. Experimental and theoretical data suggest that 1-substituted and 2-substituted 1,2,3-triazoles are the kinetic and thermodynamic products, respectively. The ratio of isomers can be affected by reaction conditions such as temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-sulfonyl-1,2,3-triazoles are not explicitly detailed in the provided papers. However, it can be inferred from their reactivity and synthesis methods that these compounds are shelf-stable and can be manipulated under various conditions to yield a range of products. Their stability as progenitors of reactive intermediates like Rh-azavinyl carbenes suggests that they have significant potential in synthetic applications, particularly in the formation of complex and heterocyclic structures .
Aplicaciones Científicas De Investigación
Regiocontrolled Synthesis and Chemical Transformations
Research demonstrates the utility of 1-sulfonyl-1,2,3-triazoles, compounds related to the chemical structure of interest, in synthesizing polysubstituted pyrroles. These triazoles, prepared from terminal alkynes and sulfonyl azides, undergo reactions with allenes in the presence of a nickel(0) catalyst. The process leads to isopyrroles, which are further converted to a variety of polysubstituted pyrroles through double bond transposition and Alder-ene reactions, showcasing a method for creating complex molecular structures (Miura et al., 2013).
Application in Medicinal Chemistry
Another application involves the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists, indicating a pathway for the treatment of ER+ breast cancer. A specific compound, identified through systematic design and investigation, showed high potency as a SERD, comparable to fulvestrant in degrading ERα in cell lines, with properties favorable for oral administration. This research underscores the potential of related compounds in therapeutic development (Scott et al., 2020).
Synthon for Heterocyclic Compounds
1-Sulfonyl-1,2,3-triazoles are also highlighted as stable precursors for Rh–azavinyl carbenes and other metal carbene complexes. These intermediates are instrumental in introducing nitrogen atoms into various heterocycles, crucial for synthetic and medicinal chemistry. The ability to generate complex structures through reactions with carbonyl groups illustrates the significance of these compounds in synthesizing nitrogen-based heterocycles (Zibinsky & Fokin, 2013).
Denitrogenative Transformations
The transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles into metallo azavinyl carbenes serves as a foundation for synthesizing functionalized nitrogen-based heterocycles and building blocks. These transformations encompass various synthetic methods, including transannulation, cyclopropanations, and ring expansions, demonstrating the versatility of sulfonyl-1,2,3-triazoles in organic synthesis (Anbarasan et al., 2014).
Biological Activity and Synthesis
Additionally, the one-pot synthesis of novel 1,2,3-triazole derivatives showcases a method for creating compounds with potential antibacterial activity and free radical scavenging ability. This approach, utilizing different sulfonic acids, highlights the therapeutic potential of triazole derivatives in medicinal applications (Sreerama et al., 2020).
Propiedades
IUPAC Name |
1-[1-(3-phenoxypropylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-22(20,10-4-9-21-14-5-2-1-3-6-14)17-11-13(12-17)18-8-7-15-16-18/h1-3,5-8,13H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCNQKJPOUPRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCCOC2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)






![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)
![N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2500722.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

